Home > Products > Screening Compounds P129193 > [3H](S)-zacopride
[3H](S)-zacopride -

[3H](S)-zacopride

Catalog Number: EVT-10904379
CAS Number:
Molecular Formula: C15H20ClN3O2
Molecular Weight: 315.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The source of 3H-zacopride lies in its synthesis from zacopride, a compound that acts as an antagonist at the 5-HT3 receptor. It is classified as a radioligand, specifically a tritium-labeled derivative, allowing for detailed studies using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This classification places it among compounds used for imaging and understanding receptor binding dynamics in living organisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3H-zacopride involves several key steps:

  1. Starting Materials: The synthesis typically begins with zacopride as the base structure.
  2. Tritiation: The introduction of tritium is achieved through a tritiation reaction, where tritium gas is reacted with the compound under controlled conditions to ensure high specificity and yield.
  3. Purification: Post-synthesis, the product undergoes purification processes such as chromatography to isolate 3H-zacopride from unreacted materials and by-products.

The technical details of this synthesis can vary based on the desired purity and specific activity of the final product. For example, using different solvents or catalysts can influence the efficiency and yield of tritiation reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3H-zacopride can be represented by its chemical formula C13H14ClN2OC_{13}H_{14}ClN_{2}O, which indicates the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The specific stereochemistry of the (S)-enantiomer plays a crucial role in its binding affinity to the 5-HT3 receptor.

  • Molecular Weight: Approximately 250.72 g/mol
  • Structural Features: The compound features a benzofuran moiety linked to a piperazine ring, which is essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

3H-zacopride participates in various chemical reactions primarily related to its binding interactions with 5-HT3 receptors. The key reactions include:

  1. Binding Assays: The interaction of 3H-zacopride with 5-HT3 receptors can be studied using competitive binding assays where various ligands are tested for their ability to displace 3H-zacopride from receptor sites.
  2. Metabolic Stability Studies: Understanding how 3H-zacopride is metabolized in biological systems involves incubating the compound with liver microsomes or other biological matrices to assess stability and degradation pathways.

These reactions provide insights into the pharmacokinetics and pharmacodynamics of the compound .

Mechanism of Action

Process and Data

The mechanism of action of 3H-zacopride primarily involves its interaction with the 5-HT3 receptor, a ligand-gated ion channel that mediates excitatory neurotransmission in the central nervous system. Upon binding:

  1. Receptor Activation: 3H-zacopride binds to the 5-HT3 receptor, leading to conformational changes that open the ion channel.
  2. Ion Flux: This opening allows cations such as sodium and calcium to flow into the cell, resulting in depolarization and increased neuronal excitability.

This mechanism underlies many physiological responses, including nausea and anxiety modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, which influences its receptor binding characteristics.

These properties are critical for determining how 3H-zacopride behaves in biological systems .

Applications

Scientific Uses

3H-zacopride serves several important roles in scientific research:

  1. Neuroimaging Studies: It is extensively used as a radioligand in PET and SPECT imaging to visualize serotonergic activity in the brain.
  2. Pharmacological Research: Researchers utilize this compound to investigate serotonin receptor pharmacology, contributing to drug development for conditions such as depression, anxiety disorders, and nausea.
  3. Binding Studies: It aids in understanding receptor-ligand interactions through binding assays that inform about drug efficacy and safety profiles.

These applications highlight 3H-zacopride's significance in advancing neuropharmacological research and therapeutic development .

Mechanistic Role in Serotonin Receptor Modulation

5-HT3 Receptor Antagonism and Radioligand Binding Dynamics

3H-zacopride serves as a high-affinity radioligand for identifying and characterizing 5-hydroxytryptamine3 (5-HT3) receptors in the central nervous system. It binds saturably and selectively to 5-HT3 recognition sites, with a dissociation constant (Kd) of approximately 0.76 ± 0.08 nM in rat entorhinal cortex membranes. The maximum binding capacity (Bmax) in this region is 77.5 ± 6.5 fmol per milligram of protein, indicating moderate receptor density [6]. Competition binding studies demonstrate that 5-HT3 receptor antagonists such as ondansetron, granisetron, and tropisetron displace 3H-zacopride binding at nanomolar concentrations. In contrast, agonists like 5-hydroxytryptamine and 2-methyl-5-hydroxytryptamine exhibit lower affinity, with inhibition constant (Ki) values in the submicromolar range [2] [6]. Notably, 3H-zacopride labels a homogeneous population of 5-HT3 receptors in all investigated species, though interspecies variations exist. For example, human cortical regions exhibit lower 5-HT3 receptor density compared to rodents, while human subcortical regions (e.g., substantia nigra) show higher expression [10].

Table 1: Binding Parameters of 3H-zacopride Across Species

Tissue OriginKd (nM)Bmax (fmol/mg protein)Primary Antagonist Used
Rat Entorhinal Cortex0.76 ± 0.0877.5 ± 6.5Granisetron (10 μM)
Rabbit Vagus Nerve<1.0Not reportedICS 205-930
Human Jejunum<1.0Not reportedGranisetron (1 μM)
Rat Brain Cortex<1.0Not reportedBRL 43694

Selective Agonism at 5-HT4 Receptors: Molecular Interactions and Signaling Pathways

(S)-zacopride exhibits dual pharmacological activity: while it antagonizes 5-HT3 receptors, it functions as an agonist at 5-hydroxytryptamine4 (5-HT4) receptors. 5-HT4 receptors are G-protein coupled receptors positively linked to adenylate cyclase. Their activation increases cyclic adenosine monophosphate production, which modulates neurotransmitter release (e.g., acetylcholine and dopamine) and neuronal excitability [3]. The 5-HT4 receptor gene undergoes extensive alternative splicing, yielding multiple isoforms (e.g., 5-HT4a to 5-HT4n) with tissue-specific expression patterns. In the gastrointestinal tract, 5-HT4 receptor activation enhances motility and secretory responses, whereas in the central nervous system, it influences cognitive processes and potentially exerts antidepressant effects [3]. Though (S)-zacopride’s precise binding site on 5-HT4 receptors remains uncharacterized, its agonist activity distinguishes it from other benzamide derivatives like cisapride. This functional selectivity enables researchers to probe 5-HT4 receptor signaling without confounding 5-HT3 blockade in experimental models [3] [4].

Differential Activity of (S)- vs. (R)-Enantiomers in Receptor Subtype Specificity

The enantiomers of zacopride exhibit marked differences in receptor affinity and functional activity. (S)-zacopride demonstrates 8- to 42-fold higher affinity for 5-HT3 receptors than (R)-zacopride across species. In rabbit vagus nerve and human jejunum, the inhibition constant (Ki) of (S)-zacopride is 21–42 times lower than that of (R)-zacopride for displacing [3H]zacopride binding [7]. Despite this divergence in 5-HT3 affinity, both enantiomers display similar potency in behavioral models of anxiety (e.g., mouse light-dark box test) at identical dose ranges (1–1000 μg/kg, subcutaneous) [4]. This paradox suggests that (R)-zacopride’s anxiolytic effects may involve non-5-HT3 receptors. Indeed, (R)-zacopride binds to a distinct "R" site in cortical and limbic regions, though its identity remains undetermined [4] [8]. Functionally, (S)-zacopride acts as an insurmountable antagonist of 5-hydroxytryptamine-evoked depolarization in mouse vagus nerve, suppressing the maximal response. In contrast, (R)-zacopride behaves as a surmountable antagonist, parallel-shifting the 5-hydroxytryptamine concentration-response curve [4].

Autoradiographic Localization of 5-HT3 Receptors in Human and Animal Central Nervous System

Quantitative autoradiography using 3H-zacopride or its derivative [125I]iodo-zacopride enables high-resolution mapping of 5-HT3 receptors in neural tissues. In both rodents and humans, the highest receptor densities localize to brainstem nuclei mediating emesis:

  • Nucleus tractus solitarius (highest density)
  • Area postrema
  • Dorsal motor nucleus of the vagus nerve
  • Spinal trigeminal nucleus [8] [10]

Table 2: Regional Distribution of 5-HT3 Receptors Labelled by 3H-zacopride

Brain RegionRelative Density (Human)Relative Density (Rat)Functionally Correlated Processes
Nucleus Tractus SolitariusVery HighVery HighVisceral sensory integration, Emesis
Area PostremaVery HighVery HighChemoreception, Emesis
Spinal Trigeminal NucleusHighHighNociception
Hippocampus (CA1 subfield)ModerateHighCognition, Anxiety
Amygdala (Basolateral nucleus)ModerateModerateEmotional processing
Frontal CortexLowModerateExecutive function
Substantia Nigra (Pars Compacta)ModerateLowMotor control

Limbic regions exhibit moderate binding in humans, including the hippocampus (CA1 subfield), amygdala (basolateral nucleus), and entorhinal cortex. However, cortical 5-HT3 receptor expression is notably lower in humans than in rats [10]. Within the rodent central nervous system, significant labelling occurs in the anterior olfactory nucleus, superficial layers of the dorsal horn, and monoaminergic nuclei (e.g., dorsal raphe). This distribution aligns with roles in nociception, cognition, and affective processing [5] [8]. The substitution of chlorine with iodine at position 5 of zacopride generates [125I]iodo-zacopride, which retains high 5-HT3 affinity (Kd = 4.3 nM) and accelerates autoradiographic exposure from months to days [8]. Crucially, the regional distribution and pharmacological profile of binding sites labelled by 3H-zacopride across species confirm its specificity for native 5-HT3 receptors.

Figure 1: Schematic of 3H-zacopride’s Primary Receptor Targets

[3H](S)-Zacopride  │  ├── 5-HT3 RECEPTOR (High Affinity Antagonism)  │   │  │   ├── Brainstem: Nucleus Tractus Solitarius, Area Postrema → Antiemetic Effects  │   ├── Limbic Regions: Hippocampus, Amygdala → Anxiolytic/Cognitive Effects  │   └── Spinal Cord: Dorsal Horn → Nociceptive Modulation  │  └── 5-HT4 RECEPTOR (Agonism)  │  ├── Gastrointestinal Tract: Enhanced Motility/Secretion  └── Central Nervous System: Dopamine/Acetylcholine Release → Cognitive/Antidepressant Effects  

Properties

Product Name

[3H](S)-zacopride

IUPAC Name

4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(tritritiomethoxy)benzamide

Molecular Formula

C15H20ClN3O2

Molecular Weight

315.81 g/mol

InChI

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m1/s1/i1T3

InChI Key

FEROPKNOYKURCJ-RYASAWMLSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N

Isomeric SMILES

[3H]C([3H])([3H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CN3CCC2CC3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.